(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961705
InChI: InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C7H17ClN2O2S
Molecular Weight: 228.74 g/mol

(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC15961705

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride -

Specification

Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
IUPAC Name N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1
Standard InChI Key QIQSUQJZMACKPG-FJXQXJEOSA-N
Isomeric SMILES CCCS(=O)(=O)N[C@H]1CCNC1.Cl
Canonical SMILES CCCS(=O)(=O)NC1CCNC1.Cl

Introduction

(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chiral sulfonamide compound with significant interest in medicinal chemistry. Its unique structure includes a pyrrolidine ring and a sulfonamide functional group, which contribute to its potential biological activities. The compound is characterized by its molecular formula C₇H₁₇ClN₂O₂S and a CAS number of 1286207-14-4 .

Synthesis

The synthesis of (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves several key steps to maintain the desired stereochemistry. These methods often include nucleophilic substitution reactions and may involve the use of chiral catalysts or starting materials to ensure the correct enantiomer is produced.

Inhibition of Janus Kinase 1 (JAK1)

(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is noted for its ability to inhibit JAK1, a crucial enzyme involved in inflammatory responses and immune functions. This inhibition makes the compound a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloridePyrrolidine ring and sulfonamide groupJAK1 inhibitorSpecificity towards JAK1
N-(pyrrolidin-3-yl)propane-1-sulfonamideSimilar structure but lacks chiralityPotential JAK inhibitorLess specific due to lack of chirality
N-(methyl)-N-(pyrrolidin-2-yl)propane-1-sulfonamideDifferent ring positioningPotential JAK inhibitorVarying selectivity
N-(cyclohexyl)-N-(pyrrolidin-3-yl)propane-1-sulfonamideCyclohexyl group instead of methylDiverse pharmacological effectsBroader activity spectrum

Research Findings and Future Directions

Research on (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride focuses on its interaction with biological targets, particularly JAK1. Techniques such as surface plasmon resonance and molecular docking studies are used to assess these interactions. The compound's potential in modulating enzyme activity provides insights into its pharmacodynamics and pharmacokinetics.

Future studies should aim to elucidate its antimicrobial properties and explore its therapeutic applications in autoimmune diseases. Additionally, optimizing its synthesis to improve yield and purity while maintaining the desired stereochemistry is crucial for further development.

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